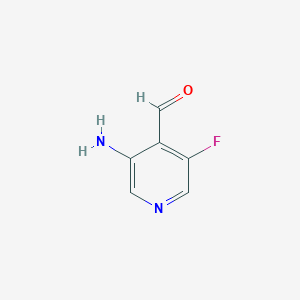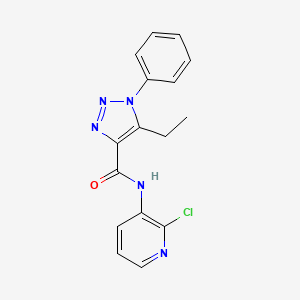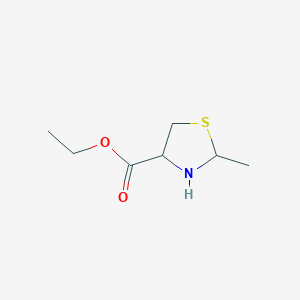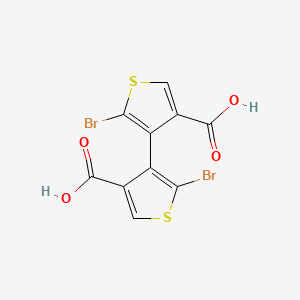
3-Amino-5-fluoroisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H5FN2O It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by an amino group and a fluorine atom, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoroisonicotinaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of isonicotinaldehyde, followed by the introduction of the amino group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol.
Applications De Recherche Scientifique
3-Amino-5-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-5-fluoroisonicotinaldehyde involves its interaction with various molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aldehyde group can also participate in chemical reactions that modify the structure and function of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-fluoroisonicotinic acid
- 3-Amino-5-fluoropyridine
- 3-Amino-5-fluoro-2-methylpyridine
Uniqueness
3-Amino-5-fluoroisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H5FN2O |
|---|---|
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
3-amino-5-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2 |
Clé InChI |
XJWKUBMQCAQEJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)F)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-oxo-2-(2-pyridinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15282815.png)

![Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B15282822.png)
![2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B15282835.png)
![Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B15282837.png)

![N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B15282842.png)

![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B15282856.png)
![ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B15282866.png)
![ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B15282871.png)
![N'-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide](/img/structure/B15282880.png)
